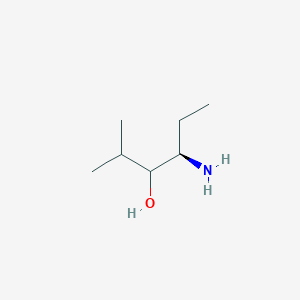

(3RS,4R)-4-Amino-2-methyl-hexan-3-ol

Description

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(4R)-4-amino-2-methylhexan-3-ol |

InChI |

InChI=1S/C7H17NO/c1-4-6(8)7(9)5(2)3/h5-7,9H,4,8H2,1-3H3/t6-,7?/m1/s1 |

InChI Key |

KHRLRJPSKWLLPI-ULUSZKPHSA-N |

Isomeric SMILES |

CC[C@H](C(C(C)C)O)N |

Canonical SMILES |

CCC(C(C(C)C)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(3RS,4R)-4-{9-Isopropyl-6-[(pyridin-3-ylmethyl)-amino]-9H-purin-2-ylamino}-hexan-3-ol

Molecular Formula : C₂₄H₃₇N₉O

Molecular Weight : ~479.63 g/mol

Key Features :

- A purine-based derivative of (3RS,4R)-4-Amino-2-methyl-hexan-3-ol.

- Contains a pyridin-3-ylmethyl-amino substituent and an isopropyl group on the purine ring.

Comparison :

- Structural Divergence: The addition of the purine moiety and aromatic substituents enhances binding affinity to kinase targets compared to the parent amino alcohol.

- Applications : Primarily used in pharmaceutical research for modulating kinase pathways, whereas the parent compound may serve as a simpler scaffold for structure-activity relationship (SAR) studies.

(3R,4S)-4-Aminooxan-3-ol Hydrochloride

Molecular Formula: C₅H₁₂ClNO₂ Molecular Weight: 153.61 g/mol Key Features:

Comparison :

- Structural Divergence: The cyclic structure reduces conformational flexibility compared to the linear hexanol backbone of this compound.

- Applications : Valued in synthetic chemistry for constructing stereochemically complex molecules, unlike the kinase-targeting parent compound.

4-Methyl-2-hexanol

Molecular Formula : C₇H₁₆O

Molecular Weight : 116.20 g/mol

Key Features :

Comparison :

- Reactivity: The absence of an amino group limits its utility in reactions requiring nucleophilic amines (e.g., amide bond formation).

Comparative Data Table

Research Findings and Implications

Stereochemical Impact : The (3RS,4R) configuration of the parent compound may lead to divergent pharmacokinetic profiles compared to the (3R,4S)-configured cyclic analog. Enantiomeric purity could critically influence target binding in kinase inhibitors .

Functional Group Influence: The amino group in this compound enables interactions with biological targets (e.g., hydrogen bonding), a feature absent in 4-methyl-2-hexanol .

Synthetic Utility: Cyclic analogs like (3R,4S)-4-Aminooxan-3-ol hydrochloride highlight the trade-off between structural rigidity and bioavailability, often prioritized in drug design .

Preparation Methods

One-Pot Multi-Enzymatic Reduction

A highly efficient method employs ene reductases (OYE2.6, OYE1-W116V) and alcohol dehydrogenases (ADH440, ADH270) in a one-pot system. Starting from 4-methylhex-3-en-2-one, sequential reduction of the double bond and ketone group yields the target amino alcohol. Key features:

Transaminase-Mediated Amination

Using ω-transaminases, 2-methyl-3-oxo-hexan-4-ol is converted to the corresponding amino alcohol.

-

Catalyst : Chromobacterium violaceum ω-TA (CV-ωTA).

-

Amine donor : Isopropylamine.

-

Conditions : 37°C, pH 7.5, 24 h.

Chemical Synthesis

Asymmetric Aldol Reaction

A stereoselective aldol reaction between 2-methylpropanal and nitroethane derivatives achieves the target scaffold.

Borane-Mediated Reduction of α-Hydroxy Oximes

Cyclic α-hydroxy oximes are reduced with borane-THF to yield cis-amino alcohols.

Sharpless Asymmetric Aminohydroxylation

α,β-Unsaturated esters undergo aminohydroxylation to install adjacent amino and hydroxyl groups.

-

Catalyst : (DHQ)₂PHAL with K₂OsO₂(OH)₄.

-

Conditions : t-BuOH/H₂O (1:1), 0°C.

Resolution Techniques

Kinetic Resolution with Lipases

Racemic 4-amino-2-methyl-hexan-3-ol is resolved using Candida antarctica lipase B.

Diastereomeric Salt Formation

Racemates are treated with chiral acids (e.g., L-tartaric acid) to precipitate diastereomeric salts.

Comparative Analysis of Methods

Q & A

Q. What are the common synthetic routes for (3RS,4R)-4-Amino-2-methyl-hexan-3-ol, and how can reaction conditions be optimized to control stereochemistry?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies. For example, diastereomeric intermediates (e.g., N-Boc-protected amino alcohols) can be resolved via crystallization or chromatography . Reaction optimization includes controlling temperature (-20°C to 25°C) and solvent polarity (e.g., ethanol or THF) to favor kinetic vs. thermodynamic product formation. Catalytic methods, such as palladium-mediated heteroannulation, may also introduce stereochemical control .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals, enabling quantification of diastereomeric excess .

- X-ray Crystallography : Resolves absolute configuration; critical for validating synthetic routes .

- Polarimetry : Measures optical rotation to confirm enantiomeric ratios .

Advanced Research Questions

Q. How do the stereochemical configurations of this compound influence its biological activity, and what strategies exist to resolve conflicting data in pharmacological studies?

- Methodological Answer : Stereochemistry directly impacts binding affinity to biological targets (e.g., enzymes or receptors). For example, the (3R,4R) configuration may exhibit higher activity due to spatial compatibility with target pockets . To resolve conflicting activity

- Comparative Assays : Test all stereoisomers under identical conditions (pH, temperature) .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

- Metabolic Profiling : Assess if enantiomers undergo differential metabolism in biological systems .

Q. What computational modeling approaches are used to predict the reactivity and interactions of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates energy barriers for stereochemical interconversion and protonation states .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time to identify stable binding conformations .

- QSAR Models : Relate structural features (e.g., logP, H-bond donors) to activity data for predictive design .

Q. How can researchers address discrepancies in reported physical-chemical properties (e.g., solubility, stability) of this compound across different studies?

- Methodological Answer :

- Standardized Protocols : Use ICH guidelines for solubility testing (e.g., shake-flask method) and stability studies (25°C/60% RH) .

- Cross-Validation : Compare data from orthogonal techniques (e.g., DSC for melting points vs. HPLC purity assays) .

- Environmental Controls : Document pH, ionic strength, and solvent composition, as these factors significantly influence properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.